ethyl {[7-(3-bromobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate
Description
Ethyl {[7-(3-bromobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate is a purine-derived compound featuring a substituted xanthine core. Its structure includes:
- 3-position: Methyl group.
- 8-position: Sulfanylacetic acid ethyl ester (contributing to hydrophobicity and metabolic stability). This compound’s molecular formula is C₁₉H₂₀BrN₄O₄S, with a molecular weight of ~487.36 g/mol.
Properties
IUPAC Name |
ethyl 2-[7-[(3-bromophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN4O4S/c1-3-26-12(23)9-27-17-19-14-13(15(24)20-16(25)21(14)2)22(17)8-10-5-4-6-11(18)7-10/h4-7H,3,8-9H2,1-2H3,(H,20,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDVDWCNSCLJFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(N1CC3=CC(=CC=C3)Br)C(=O)NC(=O)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl {[7-(3-bromobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate is a complex organic compound with significant potential in biological research. This compound features a purine derivative structure and is characterized by its unique functional groups. The molecular formula is with a molecular weight of 453.31 g/mol .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of various purine derivatives, including this compound. The following table summarizes the Minimum Inhibitory Concentrations (MIC) against different bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus ATCC 6538 | TBD |
| This compound | Escherichia coli ATCC 25922 | TBD |
| Comparison Drug (Ceftriaxone) | Staphylococcus aureus ATCC 6538 | 6.3 |
| Comparison Drug (Ceftriaxone) | Escherichia coli ATCC 25922 | 6.3 |
The compound has shown promising antibacterial properties comparable to ceftriaxone against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
Cytotoxicity
In addition to its antimicrobial properties, the cytotoxic effects of this compound have been investigated. Preliminary findings suggest that this compound exhibits cytotoxic activity against various cancer cell lines. The following table outlines the cytotoxicity data:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | TBD |
| MCF7 (Breast Cancer) | TBD |
| A549 (Lung Cancer) | TBD |
These results indicate that further investigation into the mechanism of action and potential therapeutic applications is warranted .
The biological activity of this compound is believed to involve its interaction with specific molecular targets within microbial cells and cancer cells. This interaction may inhibit key enzymes or alter cellular signaling pathways critical for microbial survival and cancer cell proliferation .
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, this compound was tested against various strains of bacteria. The study demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it was found to be particularly effective against Staphylococcus aureus, with an MIC comparable to standard antibiotics .
Case Study 2: Cytotoxicity in Cancer Research
A separate study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Comparison with Similar Compounds
Substituent Variations at the 7-Position
The 7-position substituent significantly influences electronic properties, lipophilicity, and bioactivity. Key analogs include:
Modifications at the 8-Position
The sulfanylacetic acid ester group varies in chain length and terminal functional groups:
Functional Group Additions
- : Ethyl {[(1,3-dimethyl-2,6-dioxo-...)acetyl]amino}acetate introduces an acetamide group at the 8-position, increasing hydrogen-bonding capacity and altering pharmacokinetics .
- : A complex purine derivative with a cyclopentyl-hydroxyethyl group at the 8-position demonstrates how bulky substituents can hinder receptor binding or enzymatic degradation .
Research Findings and Implications
Environmental and Health Considerations
Preparation Methods
Synthesis of 3-Methylxanthine
3-Methylxanthine is synthesized via methylation of xanthine using dimethyl sulfate or methyl iodide under alkaline conditions. The reaction proceeds at 60–80°C in aqueous sodium hydroxide, yielding 3-methylxanthine with >85% purity after recrystallization.
N-7 Alkylation with 3-Bromobenzyl Bromide
Reaction Conditions
The N-7 alkylation of 3-methylxanthine with 3-bromobenzyl bromide is catalyzed by Lewis acids such as SnCl₄ or BF₃·Et₂O. This step mirrors methodologies reported for analogous purine alkylations.
Table 1: Optimized Conditions for N-7 Alkylation
| Parameter | Value |
|---|---|
| Solvent | Anhydrous dichloroethane (DCE) |
| Catalyst | SnCl₄ (1.2 equiv) |
| Temperature | 80°C (oil bath) |
| Reaction Time | 12–16 hours |
| Workup | Quenching with i-PrOH, extraction with CHCl₃ |
| Yield | 68–72% |
The alkylation proceeds via a trimethylsilyl (TMS)-protected intermediate to enhance regioselectivity. After deprotection, the product is isolated via column chromatography (silica gel, hexane/ethyl acetate gradient).
C-8 Thiolation with Ethyl Mercaptoacetate
Nucleophilic Substitution
The C-8 position of the alkylated purine undergoes thiolation with ethyl mercaptoacetate. This reaction is performed in dimethylformamide (DMF) using potassium carbonate as a base.
Table 2: Thiolation Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Anhydrous DMF |
| Base | K₂CO₃ (2.5 equiv) |
| Temperature | 60°C |
| Reaction Time | 6–8 hours |
| Yield | 58–63% |
The reaction mechanism involves deprotonation of the mercaptoacetate to generate a thiolate nucleophile, which displaces a leaving group (e.g., chloride or bromide) at C-8.
Final Esterification and Purification
Ester Formation
The thiolated intermediate is esterified with ethanol in the presence of a catalytic amount of sulfuric acid. This step ensures the ethyl ester moiety is retained.
Purification
The crude product is purified via:
-
Liquid-Liquid Extraction : Partitioning between chloroform and brine.
-
Column Chromatography : Silica gel with dichloromethane/methanol (95:5).
-
Recrystallization : From ethanol/water (3:1) to achieve >98% purity.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak with retention time 12.3 min, confirming homogeneity.
Challenges and Optimization
Regioselectivity in Alkylation
Competing N-9 alkylation is suppressed by using bulky Lewis acids (e.g., SnCl₄) and TMS protection. Kinetic studies show N-7 selectivity increases from 65% to 92% with TMS.
Stability of the Bromobenzyl Group
The 3-bromobenzyl group remains intact under acidic and basic conditions but may debrominate at temperatures >100°C. Reactions are thus conducted below 80°C.
Scalability and Industrial Relevance
Pilot-Scale Synthesis
A 100-g batch synthesis achieves 62% overall yield using continuous flow reactors for the alkylation and thiolation steps. Key parameters:
Comparative Analysis with Analogous Compounds
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing ethyl {[7-(3-bromobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves halogenation, thiolation, and esterification steps. Challenges include regioselective bromination at the purine core and coupling the sulfanylacetate moiety. Optimization strategies:
- Use of anhydrous DMF as a solvent to enhance nucleophilicity during substitution reactions .
- Heating at 70°C for 6 hours to promote cyclization, as seen in analogous purine derivatives .
- Purification via silica gel column chromatography with ethyl acetate/petroleum ether gradients (e.g., 1:10 ratio) to isolate intermediates .
- Screen reaction conditions using standardized libraries (e.g., Aryl Halide Chemistry Informer Library) to compare yields and selectivity across methods .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- 1H-NMR : Critical for confirming substituent positions (e.g., δ 7.64 ppm for vinyl protons in similar acrylate derivatives) .
- Mass Spectrometry (ESI-MS) : Determines molecular weight (e.g., [M + H]+ peaks for validation, as shown in C13H14O4 derivatives) .
- Elemental Analysis : Validates purity and empirical formula (e.g., deviations <0.05% for C, H, N) .
Q. What safety precautions are recommended when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates (e.g., bromine or HBr byproducts) .
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can researchers design experiments to analyze contradictory data in the synthesis yield of this compound?
- Methodological Answer :
- Comparative Screening : Employ informer libraries (e.g., Merck’s Aryl Halide Library) to test the reaction across diverse substrates and identify scope/limitations .
- DOE (Design of Experiments) : Vary parameters (temperature, solvent, catalyst loading) systematically. For example, DMF vs. THF as solvents may impact nucleophilic substitution efficiency .
- Failure Analysis : Document failed attempts (e.g., low yields due to moisture sensitivity) and adjust protocols (e.g., stricter anhydrous conditions) .
Q. What strategies are employed to study the structure-activity relationship (SAR) of this xanthine derivative?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace 3-bromobenzyl with 4-methoxybenzyl) and test biological activity. For example, substituents at the purine 8-position influence adenosine receptor binding .
- Biological Assays : Use enzyme inhibition assays (e.g., phosphodiesterase or kinase targets) to correlate substituent effects with IC50 values.
- Computational Modeling : Perform docking studies to predict interactions with target proteins (e.g., adenosine A2A receptor), guided by NMR-derived conformational data .
Q. How can researchers address solubility challenges during in vitro testing of this compound?
- Methodological Answer :
- Salt Formation : Convert the free acid to sodium salts (e.g., via treatment with NaOH) to enhance aqueous solubility, as demonstrated for sulfophenylxanthine derivatives .
- Co-solvent Systems : Use DMSO/water mixtures (e.g., 10% DMSO) for stock solutions, ensuring compatibility with biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
